Tert-butyl pent-4-EN-1-ylcarbamate

Description

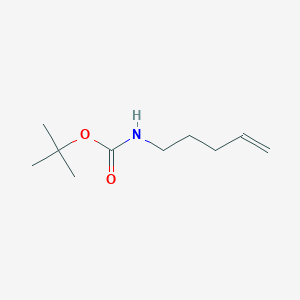

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-pent-4-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZABMBWHKURXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479443 | |

| Record name | TERT-BUTYL PENT-4-EN-1-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-92-6 | |

| Record name | TERT-BUTYL PENT-4-EN-1-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202925-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl pent-4-en-1-ylcarbamate: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Tert-butyl pent-4-en-1-ylcarbamate (CAS No. 202925-92-6) has emerged as a highly valuable intermediate, prized for its unique combination of a stable, yet readily cleavable, protected amine and a versatile terminal alkene.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, synthesis protocols, diverse synthetic applications, and critical role in the development of novel therapeutics, particularly those containing heterocyclic scaffolds. By explaining the causality behind its reactivity and utility, this document serves as a resource for professionals seeking to leverage this powerful synthetic tool.

Core Concepts: Structure and Strategic Value

The Power of Orthogonal Functionality

The efficacy of this compound as a synthetic intermediate stems from its two distinct functional groups, which can be manipulated independently under orthogonal reaction conditions. This orthogonality is the cornerstone of its utility, allowing for sequential, controlled modifications without the need for complex protection-deprotection schemes for other parts of the molecule.

-

The Boc-Protected Amine: The primary amine is masked with a tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in organic synthesis.[3] The Boc group is exceptionally stable to a wide range of nucleophilic and basic conditions, yet it can be selectively and cleanly removed under anhydrous acidic conditions (e.g., with trifluoroacetic acid).[4][5]

-

The Terminal Alkene: The pent-4-enyl chain provides a terminal double bond, which serves as a versatile chemical handle for a vast array of transformations, including oxidation, reduction, addition, and carbon-carbon bond-forming reactions like olefin metathesis.

Chemical Structure and Identity

The molecule's structure combines these two key features into a single, stable, and easily handled compound.

References

An In-depth Technical Guide to Tert-butyl pent-4-en-1-ylcarbamate: Synthesis, Properties, and Applications in Drug Development

Introduction: A Versatile Building Block in Modern Organic Synthesis

Tert-butyl pent-4-en-1-ylcarbamate, also known by its IUPAC name tert-butyl N-pent-4-enylcarbamate, is a bifunctional organic molecule of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its structure uniquely combines a terminal alkene functionality with a carbamate-protected primary amine. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonal reactivity makes this compound a valuable building block for the synthesis of complex molecular architectures, particularly in the construction of pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an exploration of its reactivity, and a discussion of its current and potential applications in the pharmaceutical industry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 185.26 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | tert-butyl N-pent-4-enylcarbamate | --INVALID-LINK--[1] |

| CAS Number | 202925-92-6 | --INVALID-LINK--[1] |

| Appearance | Not explicitly stated, but likely a colorless oil or low-melting solid at room temperature. | Inferred from similar compounds |

| Boiling Point | Data not available. For reference, Butyl carbamate has a boiling point of 203-204 °C at atmospheric pressure. | |

| Melting Point | Data not available. For reference, Butyl carbamate has a melting point of 53-55 °C. | |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, tetrahydrofuran, ethyl acetate, and acetone. Limited solubility in water. | General knowledge of carbamates |

Spectroscopic Data

-

¹H NMR: Expected signals would include those for the terminal vinyl protons (around 4.9-5.9 ppm), the methylene protons adjacent to the nitrogen and the double bond, the bulky tert-butyl group (a sharp singlet around 1.4 ppm), and the NH proton of the carbamate.

-

¹³C NMR: Key signals would correspond to the carbonyl carbon of the carbamate (around 155 ppm), the carbons of the double bond (in the range of 115-140 ppm), the quaternary carbon and the methyl carbons of the tert-butyl group, and the methylene carbons of the pentenyl chain.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the carbamate (around 3300-3500 cm⁻¹), the C=O stretching of the carbamate (around 1680-1720 cm⁻¹), and the C=C stretching of the alkene (around 1640 cm⁻¹). The C-H stretching of the sp² and sp³ hybridized carbons would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutylene.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the protection of the primary amine of 4-penten-1-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group.

Experimental Protocol: Boc Protection of 4-Penten-1-amine

Materials:

-

4-Penten-1-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-penten-1-amine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise to the stirred amine solution over a period of 30 minutes. Following this, add a base such as triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary, typically affording the desired this compound as a colorless oil.

Causality behind Experimental Choices:

-

Excess Boc₂O: A slight excess of di-tert-butyl dicarbonate is used to ensure complete conversion of the starting amine.

-

Use of Base: A base is employed to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product.

-

Controlled Addition at 0 °C: The dropwise addition of Boc₂O at a low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Aqueous Work-up: The washing steps are crucial to remove any unreacted reagents, the base, and water-soluble byproducts, leading to a purer product.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the terminal alkene and the Boc-protected amine.

Reactions of the Terminal Alkene

The terminal double bond is amenable to a wide range of transformations, allowing for further functionalization of the molecule.

-

Hydroboration-Oxidation: This two-step reaction sequence converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. This is a powerful method for introducing a hydroxyl group at the terminus of the carbon chain, providing a handle for further modifications.

-

Ozonolysis: Cleavage of the double bond via ozonolysis, followed by a reductive workup, yields an aldehyde. This transformation is useful for shortening the carbon chain and introducing a versatile carbonyl group.

-

Cross-Metathesis: Olefin metathesis, particularly with a terminal alkene partner using a Grubbs' catalyst, allows for the formation of a new carbon-carbon double bond with a different substituent. This reaction is highly valuable for building molecular complexity.

Reactions of the Boc-Protected Amine

The primary function of the Boc group is to mask the reactivity of the amine. Its removal, or deprotection, is a key step in many synthetic sequences.

-

Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent. This regenerates the free primary amine, which can then participate in a variety of subsequent reactions such as amide bond formation, alkylation, or sulfonylation. The mildness of this deprotection condition makes it compatible with a wide range of other functional groups. Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates.[2]

Applications in Drug Development

While specific examples of marketed drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of various classes of therapeutic agents. The combination of a primary amine and a reactive alkene handle makes it a valuable precursor for creating diverse molecular scaffolds.

-

Antiviral Agents: The synthesis of antiviral drugs, such as neuraminidase inhibitors like oseltamivir (Tamiflu), often involves intermediates with functionalized cyclohexene rings. The pentenyl side chain of this compound can be elaborated through various chemical transformations to construct such cyclic systems. For instance, the synthesis of a key intermediate for oseltamivir phosphate has been reported using a Boc-protected amine on a cyclohexene scaffold.[3]

-

Anticancer Agents: Many kinase inhibitors and protease inhibitors feature nitrogen-containing heterocyclic cores and flexible side chains. The deprotected amine of what was formerly this compound can be used to build these heterocyclic structures or to append side chains that are crucial for binding to the active sites of target enzymes. Carbamate functionalities are also present in some steroidal anticancer agents.

-

Protease Inhibitors: The development of HIV-1 protease inhibitors is a cornerstone of antiretroviral therapy. These drugs often mimic the peptide substrates of the protease, and the amine functionality is a key component in forming the peptide-like backbone.

-

Kinase Inhibitors: Kinase inhibitors are a major class of targeted cancer therapies. The synthesis of these molecules often involves the construction of complex heterocyclic systems where a primary amine serves as a key nucleophile in ring-forming reactions or for the introduction of solubilizing groups.

Safety and Handling

Hazard Identification:

This compound is classified as harmful if swallowed.[1] It may also cause skin, eye, and respiratory irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P317: IF SWALLOWED: Get medical help.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

Storage and Stability:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

The compound is generally stable under recommended storage conditions.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a valuable combination of a readily deprotectable amine and a versatile terminal alkene. Its utility in the construction of complex molecules, particularly those with pharmaceutical relevance, is significant. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and an exploration of its reactivity and potential applications. As the demand for novel and effective therapeutics continues to grow, the role of such versatile synthetic intermediates will undoubtedly become even more critical in the arsenal of the medicinal chemist.

References

- 1. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. The synthesis of oseltamivir phosphate key intermediate, tert-butyl (5-(pentan-3-yloxy)-6- ((trimethylsilyl)oxy)cycloh ex-3-en-1-yl)carbamate and synthesis of (1S,2S)- hydroxycyclohexene-1,2,3- triazole derivatives / Sufi An-Nur Abd Haris - UiTM Institutional Repository [ir.uitm.edu.my]

Tert-butyl pent-4-EN-1-ylcarbamate CAS number 202925-92-6

An In-depth Technical Guide to Tert-butyl pent-4-en-1-ylcarbamate (CAS 202925-92-6)

Abstract

This compound is a bifunctional synthetic building block of significant utility in modern organic chemistry, drug discovery, and materials science. This molecule incorporates two key, orthogonally reactive functional groups: an acid-labile tert-butoxycarbonyl (Boc) protected amine and a versatile terminal alkene. This guide, intended for researchers and development scientists, provides an in-depth examination of its synthesis, chemical properties, and reactivity. We will explore detailed, field-tested protocols for its preparation and deprotection, analyze the synthetic transformations possible at the terminal olefin, and provide a comparative analysis with its alkyne analogue to guide strategic decisions in complex synthetic design.

Molecular Overview and Physicochemical Properties

This compound, also known as N-Boc-4-penten-1-amine, serves as a valuable linker molecule, providing a flexible five-carbon chain that can be incorporated into more complex structures. The strategic placement of the Boc-protected amine and the terminal alkene allows for sequential, selective chemical modifications.

The Boc group provides robust protection for the primary amine during reactions that would otherwise be compromised by its nucleophilicity or basicity, such as those involving strong bases or organometallic reagents.[1][2] It is stable under a wide range of conditions but can be removed cleanly under anhydrous acidic conditions.[1][3] The terminal alkene provides a handle for a multitude of transformations, including polymerizations, cross-coupling reactions, and functional group interconversions.[4]

Table 1: Physicochemical Properties of this compound [5]

| Property | Value |

| CAS Number | 202925-92-6 |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | tert-butyl N-pent-4-enylcarbamate |

| Appearance | Typically a liquid or low-melting solid |

| SMILES | CC(C)(C)OC(=O)NCCCC=C |

| InChIKey | UZABMBWHKURXMU-UHFFFAOYSA-N |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a straightforward and high-yielding N-protection reaction. The causality behind this common transformation lies in the high electrophilicity of the carbonyl carbons in di-tert-butyl dicarbonate (Boc₂O) and the nucleophilicity of the primary amine of the starting material, 4-penten-1-amine.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The primary amine attacks a carbonyl group of the Boc anhydride, forming a tetrahedral intermediate.[2][6] This intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[6] A mild base is often included to neutralize the resulting carbamic acid intermediate, driving the reaction to completion.[7]

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

4-penten-1-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-penten-1-amine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

-

Base Addition: Add sodium bicarbonate (1.2 eq) to the solution and stir until it is fully dissolved. Cool the mixture to 0 °C using an ice-water bath. Causality Note: Cooling the reaction minimizes potential side reactions and controls the exotherm upon addition of the anhydride.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred, cooled solution.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system and staining with ninhydrin). The disappearance of the starting amine spot indicates reaction completion.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Add ethyl acetate to the remaining aqueous slurry and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (1x) and then with brine (1x). Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel to yield this compound as a pure compound.

Synthesis Workflow Diagram

Caption: Workflow for Boc protection of 4-penten-1-amine.

Chemical Reactivity and Synthetic Utility

The molecule's power lies in the distinct and addressable reactivity of its two functional ends.

Reactions at the Terminal Alkene

The terminal double bond is an electron-rich pi system, making it susceptible to a wide range of electrophilic addition and transition-metal-catalyzed reactions.[4][8]

-

Hydroboration-Oxidation: Provides anti-Markovnikov addition of H₂O across the double bond, yielding the terminal alcohol, tert-butyl (5-hydroxypentyl)carbamate. This is a crucial method for converting the alkene into a primary alcohol.

-

Ozonolysis: Cleavage of the C=C bond to yield an aldehyde, tert-butyl (4-oxobutyl)carbamate. This reaction effectively shortens the carbon chain and introduces a new electrophilic handle.

-

Epoxidation: Reaction with an oxidant like m-CPBA forms an epoxide, a versatile intermediate for further nucleophilic attack.

-

Heck Reaction / Cross-Coupling: While less common for unactivated alkenes, it can participate in certain cross-coupling reactions to form new C-C bonds.

-

Radical Additions: Can undergo radical addition reactions, for instance with thiols or HBr under radical conditions.

Reactivity Map of the Alkene Terminus

Caption: Key transformations of the terminal alkene group.

Deprotection of the N-Boc Group

The removal of the Boc group is one of its most critical features, regenerating the free amine for subsequent reactions, such as amide bond formation. This is typically achieved under anhydrous acidic conditions.[1][2]

Mechanism of Acid-Catalyzed Deprotection: The reaction is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free primary amine (which is protonated under the acidic conditions).[2] The tert-butyl cation is typically scavenged by the counter-ion or eliminated to form isobutene.

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Protocol: Selective N-Boc Deprotection

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C. Slowly add TFA (5-10 eq) dropwise. Causality Note: The reaction is often vigorous, producing gas (CO₂ and isobutene). Slow addition at 0°C ensures control.

-

Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Neutralization: Re-dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until the effervescence ceases. Safety Note: This neutralization is exothermic and releases CO₂; perform with caution.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

Application Focus: A Comparative Analysis with the Alkyne Analogue

While the terminal alkene is a workhorse of traditional organic synthesis, its alkyne counterpart, tert-butyl pent-4-yn-1-ylcarbamate (CAS 151978-50-6) , has emerged as a key player in bioconjugation and medicinal chemistry.[9][10] Understanding their distinct reactivities is crucial for modern synthetic strategy.

The alkyne is a premier functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages.[10] This has made it an invaluable linker for constructing Proteolysis Targeting Chimeras (PROTACs), where precise and efficient conjugation is paramount.[10]

Table 2: Comparative Reactivity of Alkene vs. Alkyne Terminus

| Feature | Tert-butyl pent-4-en -1-ylcarbamate (Alkene) | Tert-butyl pent-4-yn -1-ylcarbamate (Alkyne) |

| Primary Application | Polymer precursors, metathesis, classical additions | Click Chemistry (CuAAC), PROTAC linkers, Sonogashira coupling[10] |

| Key Reaction | Electrophilic Addition, Hydrogenation, Ozonolysis[4] | Azide-Alkyne Cycloaddition[10] |

| Bioorthogonality | Lower; can be reactive under certain biological conditions | Higher; terminal alkynes are largely inert in biological systems |

| Strategic Choice | Best for building saturated carbon skeletons or when subsequent olefin metathesis is desired. | The gold standard for bioconjugation, attaching to azide-modified proteins, or building complex molecules via triazole linkage. |

As a Senior Application Scientist, the choice between these two building blocks is dictated entirely by the final application. For creating novel polymers or performing ring-closing metathesis to form cyclic amines (after deprotection), the alkene is superior. For tagging a biomolecule or linking two complex fragments in a drug discovery program, the alkyne's click-ready functionality is the more strategic and reliable choice.

Safety and Handling

This compound is classified as harmful if swallowed (GHS Hazard H302).[5] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical; it is a versatile synthetic tool that offers chemists orthogonal control over two highly valuable functional groups. Its straightforward synthesis and predictable reactivity make it a reliable building block for introducing a C5 amino-linker. By understanding its specific reaction profile—particularly in comparison to its alkyne analogue—researchers can make informed, strategic decisions to accelerate their synthetic programs in fields ranging from medicinal chemistry to advanced materials.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tert-butyl N-(pent-4-yn-1-yl)carbamate | C10H17NO2 | CID 22904935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Tert-butyl pent-4-en-1-ylcarbamate

This guide provides a comprehensive overview of tert-butyl pent-4-en-1-ylcarbamate, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document will delve into its fundamental properties, synthesis, applications, and safety considerations, grounded in authoritative sources.

Core Molecular Attributes

This compound is a carbamate derivative that incorporates a terminal alkene and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

These attributes are crucial for stoichiometric calculations in reaction planning and for analytical characterization.

Chemical Structure

The structure of this compound is characterized by a five-carbon chain with a double bond at the fourth position (a terminal alkene). One end of the chain is attached to a nitrogen atom, which is part of a carbamate functional group. The nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. Below is a summary of key properties for this compound.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-pent-4-enylcarbamate | PubChem[1] |

| CAS Number | 202925-92-6 | Advanced ChemBlocks[2] |

| Purity | Typically ≥97% | Advanced ChemBlocks[2] |

| Appearance | Varies, often an oil or solid | N/A |

| SMILES | C=CCCCNC(=O)OC(C)(C)C | Advanced ChemBlocks[2] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key aspect of its utility. The Boc-protected amine allows for selective reactions at the terminal alkene.

General Synthesis Pathway

A common method for synthesizing Boc-protected amines involves the reaction of the corresponding primary amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

References

IUPAC name for N-Boc-5-amino-1-pentene

An In-Depth Technical Guide to tert-Butyl N-pent-4-en-1-ylcarbamate A Senior Application Scientist's Field Guide to a Versatile Bifunctional Building Block

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl N-pent-4-en-1-ylcarbamate, commonly known in laboratory settings as N-Boc-5-amino-1-pentene, represents a quintessential example of such a reagent. This molecule uniquely combines a terminal alkene, ripe for a multitude of carbon-carbon bond-forming reactions, with a primary amine masked by the robust and selectively cleavable tert-butoxycarbonyl (Boc) protecting group.

This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of facts to explore the causal relationships behind its synthesis and application. We will deconstruct its formal nomenclature, detail its physicochemical properties, provide a field-tested synthesis protocol, and explore its strategic applications in advanced chemical synthesis.

Part 1: Nomenclature and Physicochemical Properties

Deconstructing the IUPAC Name

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is tert-butyl N-pent-4-en-1-ylcarbamate .[1] While the common name "N-Boc-5-amino-1-pentene" is descriptive and widely used, the IUPAC name provides a precise and unambiguous structural definition based on a hierarchy of functional groups.

The molecule is formally named as an ester of carbamic acid (H₂NCOOH).

-

Carbamate: This is the parent functional group, an ester-amide combination with the general structure R₂N–C(=O)O–R'.

-

tert-butyl: This prefix describes the R' group attached to the carbamate oxygen, which is a tert-butyl group, (CH₃)₃C-.

-

N-pent-4-en-1-yl: This describes the substituent attached to the carbamate nitrogen (N).

-

pent- : The longest carbon chain has five carbons.

-

-4-en- : A carbon-carbon double bond exists, starting at carbon #4 (when numbering from the point of attachment to the nitrogen, which is carbon #1).

-

-1-yl : The five-carbon chain is attached to the nitrogen at position #1.

-

The logical breakdown of the IUPAC nomenclature is visualized below.

Caption: Logical derivation of the IUPAC name for the target molecule.

Physicochemical Data

Quantitative data for tert-butyl N-pent-4-en-1-ylcarbamate is essential for experimental planning, including stoichiometry calculations and purification strategy design. The key properties are summarized below.[1]

| Property | Value |

| IUPAC Name | tert-butyl N-pent-4-en-1-ylcarbamate |

| Synonyms | N-Boc-5-amino-1-pentene, tert-butyl pent-4-enylcarbamate |

| CAS Number | 202925-92-6 |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not well-defined, subject to decomposition at high temp. |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF); insoluble in water |

Part 2: The Strategic Role of the Boc Protecting Group

To appreciate the utility of N-Boc-5-amino-1-pentene, one must first understand the function of the Boc group. Amines are nucleophilic and basic, making them incompatible with many reaction conditions (e.g., strong acids, electrophilic reagents, organometallics) intended for other parts of a molecule.[2][3] The Boc group serves as a temporary shield, converting the reactive amine into a much less nucleophilic carbamate.[4][5]

Key Attributes of the Boc Group:

-

Stability: It is stable to bases, nucleophiles, and reductive conditions like catalytic hydrogenation.[4][6]

-

Orthogonality: Its stability profile makes it "orthogonal" to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, allowing for selective deprotection in complex syntheses.[6]

-

Facile Cleavage: It is readily removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent), which proceed via a stable tert-butyl carbocation.[5]

The protection/deprotection cycle is a cornerstone of modern multi-step synthesis.

Caption: The Boc protection and deprotection cycle in synthetic chemistry.

Part 3: Field-Tested Synthesis Protocol

The synthesis of tert-butyl N-pent-4-en-1-ylcarbamate is a standard N-Boc protection reaction. The following protocol is a robust, self-validating procedure adaptable to common laboratory settings.

Reaction Scheme

(Self-generated image representing the reaction of 5-amino-1-pentene with di-tert-butyl dicarbonate to yield the target product)

Step-by-Step Methodology

Materials:

-

5-amino-1-pentene (or its hydrochloride salt)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol: [Based on general procedures described in[7]]

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1-pentene (1.0 eq) in dichloromethane (approx. 0.2 M concentration). If starting from the hydrochloride salt, use a biphasic system of DCM and aqueous NaHCO₃ (2.0 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to moderate the exothermicity of the reaction and minimize side-product formation.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 15-20 minutes. If not using a biphasic system, add triethylamine (1.2 eq) to the amine solution before adding the (Boc)₂O.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (if TEA was used), saturated aqueous NaHCO₃, and finally, brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify further by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Caption: Experimental workflow for the synthesis of the target compound.

Part 4: Applications in Synthetic Chemistry

The value of this molecule lies in its two distinct functional handles, which can be addressed with high selectivity.

1. The Terminal Alkene: This moiety is a versatile platform for C-C bond formation and functional group interconversion. Potential transformations include:

-

Hydroboration-Oxidation: To form the corresponding terminal alcohol, tert-butyl N-(5-hydroxypentyl)carbamate.[]

-

Olefin Metathesis: For cross-coupling with other alkenes to build larger, more complex structures.

-

Epoxidation: To generate an epoxide for subsequent ring-opening reactions.

-

Heck or Suzuki Coupling: After conversion to a vinyl halide or vinyl boronate.

-

Hydrogenation: To saturate the double bond, yielding tert-butyl N-pentylcarbamate.

2. The N-Boc Amine: Following transformations on the alkene, the amine can be deprotected under acidic conditions to reveal a primary amine. This newly liberated amine can then undergo:

-

Acylation/Amidation: To form amides by reacting with activated carboxylic acids, a key step in peptide synthesis.[9][]

-

Reductive Amination: To form secondary or tertiary amines.

-

Nucleophilic Substitution: To build heterocyclic rings or other nitrogen-containing structures.

This dual reactivity makes it an excellent linker or scaffold in drug discovery and materials science.[]

Caption: Synthetic pathways enabled by the dual functionality of the molecule.

Conclusion

tert-Butyl N-pent-4-en-1-ylcarbamate is more than just a chemical with a complex name; it is a strategically designed synthetic tool. Its value is derived from the orthogonal reactivity of its terminal alkene and its Boc-protected amine. A thorough understanding of the principles of amine protection, coupled with a mastery of fundamental synthetic protocols, allows researchers and drug development professionals to leverage this versatile building block for the efficient and controlled synthesis of novel, high-value molecules.

References

- 1. Tert-butyl pent-4-EN-1-ylcarbamate | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl pent-4-en-1-ylcarbamate: A Versatile Bifunctional Building Block in Modern Organic Synthesis

This technical guide provides a comprehensive overview of tert-butyl pent-4-en-1-ylcarbamate, a pivotal building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, provide a robust and validated synthetic protocol, and explore its strategic applications, particularly in the construction of complex molecular architectures with therapeutic potential.

Core Identity: Nomenclature and Physicochemical Properties

This compound is a bifunctional organic molecule that incorporates a terminal alkene and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This unique combination of a nucleophilic precursor (the protected amine) and a reactive handle for carbon-carbon bond formation (the alkene) makes it a highly valuable and versatile intermediate in multi-step organic synthesis.

Synonyms and Identifiers

The compound is known by a variety of names in chemical literature and supplier catalogs. A comprehensive list is provided below for ease of searching and identification.

| Identifier Type | Value | Source |

| CAS Number | 202925-92-6 | Advanced ChemBlocks[1] |

| IUPAC Name | tert-butyl N-pent-4-enylcarbamate | PubChem[2] |

| Molecular Formula | C₁₀H₁₉NO₂ | Advanced ChemBlocks[1] |

| Molecular Weight | 185.27 g/mol | Advanced ChemBlocks[1] |

| Synonym | tert-butyl pent-4-enylcarbamate | PubChem[2] |

| Synonym | N-Boc-pent-4-enylamine | PubChem[2] |

| Synonym | N-Boc-5-amino-1-pentene | PubChem[2] |

| Synonym | 1-(Boc-amino)-4-pentene | PubChem[2] |

| Synonym | tert-butyl 4-pentenylcarbamate | PubChem[2] |

| Synonym | Pent-4-enyl-carbamic acid tert-butyl ester | PubChem[2] |

| MDL Number | MFCD08437624 | Advanced ChemBlocks[1] |

No widely recognized trade names for this compound were identified; it is primarily marketed under its chemical names and catalog identifiers.

Synthesis: A Validated Protocol for Boc Protection

The most direct and efficient synthesis of this compound is achieved through the N-protection of the commercially available 4-penten-1-amine using di-tert-butyl dicarbonate (Boc₂O). The Boc group is ideal for this purpose due to its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions, ensuring orthogonality with many other protecting groups.

The following protocol is a self-validating system, designed for high yield and purity, based on established methods for the Boc protection of primary amines.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-penten-1-amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected product along with tert-butanol and carbon dioxide as byproducts. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.

Caption: Mechanism of Boc Protection.

Detailed Experimental Protocol

Materials:

-

4-Penten-1-amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (sufficient to dissolve amine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-penten-1-amine (1.0 equiv) and the base (TEA or DIPEA, 1.5 equiv) in the chosen solvent (e.g., DCM). Stir the solution at room temperature for 5 minutes.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. To this stirring solution, add Boc₂O (1.1 equiv) portion-wise or as a solution in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel to afford this compound as a pure oil or low-melting solid.

This protocol consistently provides high yields of the desired product, which is often pure enough for subsequent steps without further purification.

Applications in Drug Development and Medicinal Chemistry

The synthetic utility of this compound stems from its bifunctional nature. The Boc-protected amine is inert to many reaction conditions, allowing for selective manipulation of the terminal alkene. Conversely, the alkene is stable to the acidic conditions required for Boc deprotection. This orthogonality is a cornerstone of modern synthetic strategy.

Caption: Synthetic pathways enabled by the subject compound.

Role as a Linker and Scaffold Component

The five-carbon chain provides a flexible linker that can be incorporated into larger molecules to connect different pharmacophores. This is a common strategy in drug discovery to optimize binding to a biological target.

Synthesis of Heterocyclic Systems

The terminal alkene is a versatile functional group for constructing cyclic systems, which are prevalent in many drug molecules.

-

Ring-Closing Metathesis (RCM): After elaboration of the nitrogen atom, the pentenyl side chain can participate in RCM to form various nitrogen-containing heterocycles, such as piperidines and azepanes.

-

Aza-Heck Cyclizations: The compound has been used in stereoselective syntheses of imidazolidin-2-ones, structures known for their biological activities.[3]

Case Study: Pyrrolopyrimidin-7-one Derivatives

A notable application of tert-butyl pent-4-enylcarbamate is found in the synthesis of pyrrolopyrimidin-7-one derivatives, which have been investigated for pharmaceutical use. In this context, the Boc-protected amine allows for a Heck reaction to couple the pentenyl moiety with an aryl bromide. Subsequent deprotection and intramolecular cyclization steps lead to the formation of the complex heterocyclic core. This demonstrates the compound's utility in building scaffolds for kinase inhibitors and other targeted therapies.

Bioconjugation and Photocatalysis

In the field of chemical biology, derivatives of this compound are used in the development of novel bioconjugation strategies. For instance, it has been employed as a substrate in research focused on visible-light-driven photocatalysis to attach molecules to peptides and proteins, a key technology for creating antibody-drug conjugates and diagnostic tools.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area or fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its value lies not in its own biological activity, but in the synthetic versatility it provides to medicinal chemists and drug development professionals. The orthogonal nature of its protected amine and terminal alkene functionalities enables the streamlined construction of complex, biologically relevant molecules, from heterocyclic scaffolds to peptide conjugates. As synthetic methodologies continue to advance, the strategic importance of such bifunctional linkers in the rapid and efficient discovery of new therapeutics is poised to grow even further.

References

Spectroscopic Blueprint of a Versatile Building Block: A Technical Guide to Tert-butyl pent-4-en-1-ylcarbamate

Introduction: Unveiling the Molecular Identity

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Tert-butyl pent-4-en-1-ylcarbamate, also known as N-Boc-4-penten-1-amine, represents a quintessential bifunctional building block. It synergistically combines the robust and readily cleavable tert-butyloxycarbonyl (Boc) protecting group with a terminal alkene, a versatile handle for a myriad of chemical transformations.

The unequivocal confirmation of its molecular structure is the bedrock of its reliable application. This in-depth technical guide provides a comprehensive analysis of the spectral data for this compound, offering researchers, scientists, and drug development professionals a detailed blueprint of its spectroscopic signature. While experimental spectra for this specific compound are not publicly available, this guide will present a detailed projection of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established and extensively documented spectroscopic behavior of its constituent functional groups. This approach provides a robust framework for the identification and quality control of this valuable synthetic intermediate.

Synthesis: Crafting the Building Block

The preparation of this compound is a straightforward and high-yielding procedure, typically achieved through the reaction of 4-penten-1-amine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is a cornerstone of amine protection chemistry.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-Boc protection of 4-penten-1-amine.

Materials:

-

4-Penten-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-penten-1-amine (1.0 equivalent) in dichloromethane or tetrahydrofuran at 0 °C (ice bath), add triethylamine or sodium bicarbonate (1.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum provides a clear and unambiguous fingerprint of its structure.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.80 | ddt | 1H | H-4 (vinyl CH ) |

| ~5.00 | m | 2H | H-5 (vinyl CH₂ ) |

| ~4.55 | br s | 1H | NH |

| ~3.10 | q | 2H | H-1 (CH₂ -NH) |

| ~2.10 | q | 2H | H-3 (CH₂ -C=C) |

| ~1.55 | p | 2H | H-2 (C-CH₂ -C) |

| 1.44 | s | 9H | Boc (-C(CH₃ )₃) |

Interpretation of the ¹H NMR Spectrum

The most diagnostic signal in the ¹H NMR spectrum is the large singlet at approximately 1.44 ppm, integrating to nine protons. This peak is the hallmark of the tert-butyl group of the Boc protecting moiety and its presence is a strong confirmation of a successful protection reaction[1].

The terminal alkene protons give rise to a characteristic set of signals in the downfield region. The internal vinyl proton (H-4) is expected to appear as a doublet of doublets of triplets (ddt) around 5.80 ppm due to coupling with the geminal and cis/trans vinyl protons and the adjacent allylic protons. The two terminal vinyl protons (H-5) will appear as a multiplet around 5.00 ppm.

The protons on the carbon adjacent to the nitrogen (H-1) are deshielded by the electron-withdrawing carbamate group and are expected to resonate as a quartet around 3.10 ppm. The broad singlet at approximately 4.55 ppm is characteristic of the carbamate N-H proton. The remaining methylene protons of the pentenyl chain (H-2 and H-3) will appear as multiplets in the aliphatic region of the spectrum.

Caption: Structure and ¹H NMR assignments for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the complete carbon skeleton.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | Carbonyl (C =O) of Boc |

| ~138.0 | Vinyl C H |

| ~115.0 | Vinyl C H₂ |

| ~79.0 | Quaternary Carbon of Boc (-C (CH₃)₃) |

| ~40.0 | C H₂-NH |

| ~31.0 | C H₂-C=C |

| ~29.0 | C-C H₂-C |

| 28.4 | Methyl Carbons of Boc (-C(C H₃)₃) |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is characterized by several key signals that confirm the structure of this compound. The carbamate carbonyl carbon is expected to appear at the most downfield chemical shift, around 156.0 ppm. The two sp² hybridized carbons of the terminal alkene will be present at approximately 138.0 ppm (-CH=) and 115.0 ppm (=CH₂).

The carbons of the Boc group are also highly diagnostic. The quaternary carbon will resonate around 79.0 ppm, and the three equivalent methyl carbons will give a strong signal at 28.4 ppm. The remaining sp³ hybridized carbons of the pentenyl chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carbamate and the terminal alkene.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3340 | Medium | N-H Stretch | Carbamate |

| ~3080 | Medium | =C-H Stretch | Alkene |

| ~2975, 2870 | Strong | C-H Stretch (sp³) | Alkane |

| ~1690 | Strong | C=O Stretch | Carbamate |

| ~1640 | Medium | C=C Stretch | Alkene |

| ~1520 | Medium | N-H Bend | Carbamate |

| ~1170 | Strong | C-O Stretch | Carbamate |

| ~990, 910 | Strong | =C-H Bend (out-of-plane) | Alkene |

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum will be the strong absorption band around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretch of the carbamate will appear as a medium-intensity band around 3340 cm⁻¹.

The presence of the terminal alkene is confirmed by several absorptions. The C-H stretching vibration of the sp² hybridized carbons will be observed around 3080 cm⁻¹. The C=C stretching vibration will give rise to a medium-intensity band at approximately 1640 cm⁻¹. Finally, the out-of-plane C-H bending vibrations of the terminal alkene will produce two strong bands at approximately 990 cm⁻¹ and 910 cm⁻¹.

Caption: Workflow for the analysis of the IR spectrum.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the molecular structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 185 | Low | [M]⁺ (Molecular Ion) |

| 130 | Moderate | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 100 | Moderate | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 86 | High | [C₅H₁₀N]⁺ (McLafferty rearrangement product) |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation of the Mass Spectrum

The molecular ion peak [M]⁺ for this compound is expected at an m/z of 185, corresponding to its molecular weight. However, under electron ionization (EI) conditions, this peak may be of low intensity due to the facile fragmentation of the molecule.

The fragmentation pattern is highly characteristic of a Boc-protected amine. The most abundant peak is often the tert-butyl cation at m/z 57. The loss of a tert-butyl radical results in a peak at m/z 130. The loss of the entire Boc group as a radical leads to a fragment at m/z 100. A significant peak at m/z 86 can be attributed to a McLafferty rearrangement, a common fragmentation pathway for carbonyl-containing compounds with gamma-hydrogens.

Conclusion: A Confident Step Forward in Synthesis

The comprehensive spectroscopic analysis presented in this guide, though based on predicted data, provides a robust and reliable fingerprint for the structural confirmation of this compound. The characteristic signals in ¹H and ¹³C NMR, the key vibrational bands in IR spectroscopy, and the predictable fragmentation patterns in mass spectrometry collectively offer a powerful toolkit for researchers. By understanding this spectral blueprint, scientists and professionals in drug development can confidently synthesize, purify, and utilize this versatile building block in their synthetic endeavors, ensuring the integrity of their molecular designs and the success of their research objectives.

References

1H NMR spectrum of Tert-butyl pent-4-EN-1-ylcarbamate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl pent-4-en-1-ylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. This compound contains key structural motifs common in organic synthesis and medicinal chemistry, namely a terminal alkene, an alkyl chain, and a tert-butyloxycarbonyl (Boc) protecting group. A thorough understanding of its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and structural confirmation. This document offers a detailed, proton-by-proton prediction of the spectrum, including chemical shifts, multiplicities, and coupling constants, grounded in fundamental NMR principles. Furthermore, it outlines a robust experimental protocol for data acquisition and a logical workflow for spectral interpretation, designed for researchers, scientists, and drug development professionals.

Introduction: Structural Features and Spectroscopic Implications

This compound (C₁₀H₁₉NO₂) is a molecule that presents distinct and well-defined features in a ¹H NMR spectrum, making it an excellent subject for detailed spectroscopic analysis.[1] Its structure can be deconstructed into three key regions, each with predictable NMR characteristics:

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[2][3] Its most prominent spectroscopic feature is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found in a relatively uncongested region of the spectrum (1.4-1.5 ppm).[2] The adjacent carbamate N-H proton usually appears as a broad singlet whose chemical shift is sensitive to solvent and concentration.[2]

-

The Terminal Alkene: The vinyl group (–CH=CH₂) at the terminus of the alkyl chain gives rise to a complex and highly informative set of signals in the downfield region of the spectrum (typically 4.5-6.0 ppm).[4][5] The three vinylic protons are chemically non-equivalent and exhibit characteristic splitting patterns due to geminal, cis, and trans couplings.[4][6]

-

The Pentenyl Chain: The three methylene groups (–CH₂–) that form the backbone of the molecule will appear as distinct multiplets. Their chemical shifts are influenced by their proximity to the electron-withdrawing carbamate group and the deshielding vinyl group.

This guide will systematically analyze the expected ¹H NMR signals for each proton environment within the molecule.

Predicted ¹H NMR Spectral Analysis

The analysis is based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, a common choice for non-polar to moderately polar organic molecules. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).

Caption: Structure of this compound with Proton Labeling.

Detailed Signal Assignments

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Hᴀ | =CH₂ (vinyl) | 4.95 - 5.10 | ddt | 2H | Jtrans ≈ 17.2, Jcis ≈ 10.1, Jgem ≈ 2.0 |

| Hʙ | -CH= (vinyl) | 5.70 - 5.90 | ddt | 1H | Jtrans ≈ 17.2, Jcis ≈ 10.1, Jvicinal ≈ 6.7 |

| Hᴄ | -CH₂- (allylic) | 2.05 - 2.20 | q | 2H | Jvicinal ≈ 6.7, Jvicinal ≈ 7.1 |

| Hᴅ | -CH₂- | 1.50 - 1.65 | quintet | 2H | Jvicinal ≈ 7.1 |

| Hᴇ | -CH₂-N | 3.10 - 3.20 | q | 2H | Jvicinal ≈ 6.8, JNH ≈ 5.5 |

| Hғ | -NH- | 4.50 - 4.70 | broad s | 1H | - |

| Hɢ | -C(CH₃)₃ | 1.44 | s | 9H | - |

Rationale for Assignments

-

Vinylic Protons (Hᴀ and Hʙ):

-

Chemical Shift: Protons directly attached to sp² hybridized carbons of an alkene are significantly deshielded and appear far downfield.[4][7] The internal proton (Hʙ) is typically further downfield than the terminal ones (Hᴀ).

-

Multiplicity: The Hʙ proton is coupled to the two terminal Hᴀ protons (one cis, one trans) and the adjacent allylic Hᴄ protons, resulting in a complex multiplet, often a doublet of doublet of triplets (ddt). The two Hᴀ protons are diastereotopic. They are coupled to Hʙ (cis and trans) and to each other (geminal coupling), also resulting in complex multiplets.[4][6]

-

Coupling Constants: The magnitude of the coupling constant (J) is diagnostic. Trans couplings (11-18 Hz) are significantly larger than cis couplings (6-14 Hz), which are in turn larger than geminal couplings across an sp² carbon (0-3 Hz).[4]

-

-

Allylic Protons (Hᴄ):

-

Chemical Shift: These protons are adjacent to a double bond, which causes moderate deshielding, placing their signal around 2.1 ppm.[8]

-

Multiplicity: They are coupled to the vinylic Hʙ proton and the alkyl Hᴅ protons, leading to a quartet or a more complex multiplet.

-

-

Alkyl Protons (Hᴅ and Hᴇ):

-

Chemical Shift: The Hᴅ protons are in a standard alkyl environment and are expected around 1.5-1.6 ppm. The Hᴇ protons, being alpha to the electron-withdrawing nitrogen of the carbamate, are deshielded and shifted downfield to ~3.15 ppm.[2]

-

Multiplicity: Hᴅ will be split by its neighbors (Hᴄ and Hᴇ) into a quintet (or multiplet). Hᴇ will be split by Hᴅ and may show additional coupling to the N-H proton, resulting in a quartet or triplet of triplets.

-

-

Carbamate and Boc Protons (Hғ and Hɢ):

-

Chemical Shift: The N-H proton (Hғ) signal is often broad due to quadrupole broadening from the nitrogen atom and its chemical shift is highly variable. The nine equivalent protons of the tert-butyl group (Hɢ) are highly shielded and produce a very sharp, intense singlet at approximately 1.44 ppm.[2][3] This singlet is the hallmark of a Boc-protected amine and is invaluable for confirming successful protection.

-

Multiplicity: The Hɢ protons have no adjacent proton neighbors, hence they appear as a singlet. The N-H signal is typically a broad singlet that does not always show clear coupling.[2]

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

Scientific integrity demands a reproducible and robust experimental methodology. The following protocol describes the steps for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube using a clean glass pipette.

-

Dissolution: Cap the NMR tube securely and gently invert it several times or vortex briefly to ensure the sample is completely dissolved. The resulting solution should be clear and free of any particulate matter.

-

Positioning: Carefully place the NMR tube into a spinner turbine, ensuring the depth is correctly calibrated for the specific spectrometer to maximize field homogeneity.

Spectrometer Setup and Data Acquisition (400 MHz Example)

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and high resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient power transfer and optimal signal-to-noise.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): Acquire 8 or 16 scans for a good signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically or adjust manually to prevent signal clipping.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds.

-

-

Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each peak.

-

Data Interpretation Workflow

The following workflow ensures a logical and self-validating approach to confirming the structure from the acquired spectrum.

References

- 1. This compound | C10H19NO2 | CID 12181732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. iq.usp.br [iq.usp.br]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

13C NMR chemical shifts of Tert-butyl pent-4-EN-1-ylcarbamate

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Tert-butyl pent-4-en-1-ylcarbamate

Introduction

This compound is a valuable bifunctional organic building block, incorporating a terminal alkene for further functionalization (e.g., via metathesis, hydrogenation, or hydroboration) and a tert-butyloxycarbonyl (Boc) protected amine, a staple in peptide synthesis and medicinal chemistry. The precise structural elucidation of such molecules is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final compounds. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, unambiguous information about the carbon skeleton of a molecule.

Core Principles: Factors Influencing 13C Chemical Shifts

The chemical shift (δ) of a 13C nucleus is highly sensitive to its local electronic environment. Understanding the key factors influencing these shifts is crucial for accurate spectral assignment. For this compound, the primary determinants are atomic hybridization, electronegativity, and steric effects.[3]

-

Hybridization State: The hybridization of the carbon atom has a profound effect on its chemical shift. Generally, the trend for chemical shifts is sp > sp2 > sp3. Carbonyl carbons (sp2) are significantly deshielded and appear far downfield (160-220 ppm), followed by other sp2 carbons like alkenes and aromatics (100-150 ppm). sp3-hybridized carbons are the most shielded, typically appearing upfield (0-90 ppm).[4][5]

-

Electronegativity: The presence of electronegative atoms (such as oxygen and nitrogen in the carbamate group) causes a deshielding effect on adjacent carbons. These atoms withdraw electron density from the carbon nucleus, reducing its shielding and shifting its resonance downfield to a higher ppm value. The magnitude of this effect diminishes with distance.[5][6]

-

Inductive and Steric Effects: The overall electronic and spatial arrangement of substituent groups contributes to the final chemical shift, leading to the unique spectral fingerprint of the molecule.

Predicted 13C NMR Spectrum and Structural Assignment

In the absence of a published experimental spectrum, we can utilize computational prediction methods. Modern algorithms, including machine learning models and Density Functional Theory (DFT) calculations, provide highly accurate estimations of 13C NMR chemical shifts.[7][8][9][10][11] The following assignments are based on these predictive principles and comparison with experimentally verified data for similar functional groups.[12][13]

Below is the structure of this compound with the IUPAC numbering convention applied for the purpose of NMR assignment.

Caption: Structure of this compound with carbon numbering for NMR assignment.

Data Summary: Predicted Chemical Shifts

| Carbon Number | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C6 | Carbonyl (C=O) | ~156.0 | sp2 hybridized and bonded to two electronegative atoms (O and N), resulting in strong deshielding. This is characteristic for carbamate carbonyls.[12] |

| C4 | Alkene (-CH=) | ~138.2 | sp2 hybridized alkene carbon. As the internal, more substituted carbon of the double bond, it appears further downfield than the terminal C5. |

| C5 | Alkene (=CH₂) | ~114.8 | Terminal sp2 hybridized alkene carbon. Less substituted and therefore more shielded than C4. |

| C7 | Quaternary (-C(CH₃)₃) | ~79.0 | sp3 carbon bonded to the carbamate oxygen. The electronegativity of the oxygen causes a significant downfield shift. This signal is a hallmark of the Boc-protecting group.[12][13] |

| C1 | Methylene (-CH₂-N) | ~40.5 | sp3 carbon directly attached to the electronegative nitrogen atom, causing a downfield shift relative to other alkyl carbons. |

| C3 | Methylene (-CH₂-C=) | ~31.5 | Allylic sp3 carbon. Its position adjacent to the double bond results in a moderate downfield shift. |

| C2 | Methylene (-CH₂-) | ~29.0 | Standard sp3 alkyl carbon, positioned away from the primary influence of the heteroatoms and the double bond. |

| C8, C9, C10 | Methyl (-CH₃) | ~28.4 | Three magnetically equivalent sp3 methyl carbons of the tert-butyl group. This sharp, intense signal is highly characteristic of the Boc group.[12][13] |

Experimental Protocol for 13C NMR Data Acquisition

Acquiring a high-quality, reproducible 13C NMR spectrum requires a standardized and well-reasoned methodology. The following protocol is designed for a typical modern NMR spectrometer (e.g., 300-500 MHz).

Workflow Diagram

Caption: Standard workflow for 13C NMR spectral acquisition and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Adequate concentration is needed to overcome the low natural abundance (1.1%) of 13C.

-

Protocol: Accurately weigh 15-25 mg of this compound into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for this non-polar to moderately polar compound and its residual signal at 77.16 ppm provides a convenient internal reference.[14] Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Rationale: Proper instrument calibration is critical for obtaining high-resolution data and accurate chemical shifts.

-

Protocol: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Tune and match the 13C probe to the sample, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

-

Data Acquisition:

-

Rationale: Parameter selection is a balance between signal-to-noise, resolution, and experiment time.

-

Protocol: Use a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker systems). Key parameters include:

-

Number of Scans (ns): Set between 256 to 1024 scans. A higher number of scans increases the signal-to-noise ratio, which is particularly important for quaternary carbons (C6, C7) that have long relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.

-

Relaxation Delay (d1): Set to 2-5 seconds. A longer delay ensures that all carbons, especially the slow-relaxing quaternary carbons, have fully relaxed before the next pulse, allowing for more accurate quantitative analysis if needed.[15]

-

Spectral Width (sw): Set to ~220-240 ppm to ensure all signals, from the shielded alkyl carbons to the highly deshielded carbonyl carbon, are captured.

-

-

-

Data Processing:

-

Rationale: Proper processing converts the raw data (Free Induction Decay) into an interpretable spectrum.

-

Protocol: Apply an exponential multiplying function (line broadening) to improve the signal-to-noise ratio, followed by a Fourier Transform. Perform automated and/or manual phase correction to ensure all peaks are in the positive absorptive phase. Apply a baseline correction. Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm. Finally, identify and label the peaks.

-

Conclusion